1-Cyclopropyl-1-(2-methoxy-5-methylphenyl)ethanol
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Overview
Description
1-Cyclopropyl-1-(2-methoxy-5-methylphenyl)ethanol is a complex organic compound characterized by its unique structure, which includes a cyclopropyl group and a methoxy-5-methylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropyl-1-(2-methoxy-5-methylphenyl)ethanol typically involves multi-step organic reactions. One common approach is the Grignard reaction , where a Grignard reagent (such as cyclopropylmagnesium bromide) reacts with an aldehyde or ketone precursor. The reaction conditions require anhydrous solvents and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and advanced purification techniques, such as column chromatography, are often employed to achieve industrial-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropyl-1-(2-methoxy-5-methylphenyl)ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide, potassium permanganate, and Dess-Martin periodinane.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like hydrochloric acid (HCl) for electrophilic substitution and sodium cyanide (NaCN) for nucleophilic substitution are employed.
Major Products Formed:
Oxidation: Cyclopropyl-1-(2-methoxy-5-methylphenyl)ethanol can be oxidized to cyclopropyl-1-(2-methoxy-5-methylphenyl)ethanone.
Reduction: Reduction can yield cyclopropyl-1-(2-methoxy-5-methylphenyl)ethanolamine.
Substitution: Substitution reactions can produce various derivatives, such as chloro-substituted or nitro-substituted compounds.
Scientific Research Applications
1-Cyclopropyl-1-(2-methoxy-5-methylphenyl)ethanol has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: The compound is used in studying enzyme inhibition and receptor binding assays.
Medicine: It has potential therapeutic applications, including anti-inflammatory and analgesic properties.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-Cyclopropyl-1-(2-methoxy-5-methylphenyl)ethanol exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-Cyclopropyl-1-(2-methoxy-5-methylphenyl)ethanol is unique due to its specific structural features. Similar compounds include:
1-Cyclopropyl-3-(2-methoxy-5-methylphenyl)urea: This compound has a urea group instead of an alcohol group.
1-Cyclopropyl-3-(2-ethylphenyl)urea: This compound has an ethyl group instead of a methoxy group.
1-Isopropyl-3-(2-methoxy-5-methylphenyl)urea: This compound has an isopropyl group instead of a cyclopropyl group.
These compounds share similarities in their phenyl and cyclopropyl moieties but differ in their functional groups, leading to different chemical properties and applications.
Properties
IUPAC Name |
1-cyclopropyl-1-(2-methoxy-5-methylphenyl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-9-4-7-12(15-3)11(8-9)13(2,14)10-5-6-10/h4,7-8,10,14H,5-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQQDXRCVQMROPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C(C)(C2CC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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